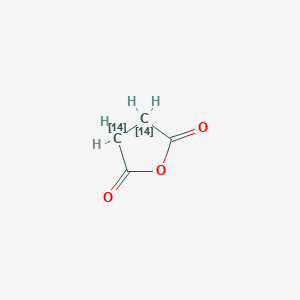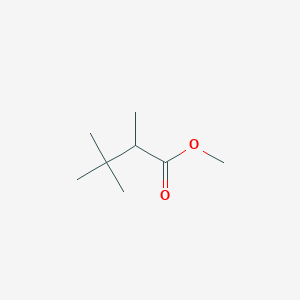
Succinic anhydride-2,3-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinic anhydride-2,3-14C is a radioactive compound that is used in scientific research for various purposes. It is a derivative of succinic acid, which is a dicarboxylic acid that is found in many living organisms. The radioactive isotope 14C is used in this compound to track the movement of the molecule in biological systems.
Mecanismo De Acción
The mechanism of action of succinic anhydride-2,3-14C is based on its ability to incorporate into biological molecules and track their movement. The radioactive isotope emits beta particles, which can be detected using specialized equipment. This allows researchers to track the molecule in real-time and observe its behavior in biological systems.
Efectos Bioquímicos Y Fisiológicos
Succinic anhydride-2,3-14C does not have any direct biochemical or physiological effects on living organisms. It is used solely for tracking purposes and does not interact with biological systems in any significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using succinic anhydride-2,3-14C in lab experiments is its ability to track the movement of molecules in biological systems. This provides valuable insights into the mechanisms of action of various compounds and can help researchers develop new drugs and therapies. However, there are also some limitations to using this compound. It is radioactive, which means that it requires specialized handling and disposal procedures. It is also relatively expensive, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for the use of succinic anhydride-2,3-14C in scientific research. One area of interest is the study of metabolic pathways and the movement of molecules in living organisms. This could lead to the development of new drugs and therapies that target specific metabolic pathways. Another area of interest is the study of protein-protein interactions and the movement of proteins within cells. This could provide valuable insights into the mechanisms of action of various diseases and could lead to the development of new treatments. Finally, there is also potential for the use of succinic anhydride-2,3-14C in the study of environmental systems, such as the movement of pollutants in soil and water systems.
Métodos De Síntesis
The synthesis of succinic anhydride-2,3-14C involves the reaction of succinic acid with radioactive carbon dioxide. The process is carried out under controlled conditions to ensure the purity and stability of the compound. The radioactive isotope is incorporated into the molecule during the synthesis process, resulting in a compound that can be used for tracking purposes.
Aplicaciones Científicas De Investigación
Succinic anhydride-2,3-14C is used in a variety of scientific research applications. It is commonly used in the study of metabolic pathways and the movement of molecules in biological systems. The radioactive isotope allows researchers to track the movement of the molecule in vivo and in vitro, providing valuable insights into the mechanisms of action of various compounds.
Propiedades
Número CAS |
103869-75-6 |
|---|---|
Nombre del producto |
Succinic anhydride-2,3-14C |
Fórmula molecular |
C4H4O3 |
Peso molecular |
104.06 g/mol |
Nombre IUPAC |
(3,4-14C2)oxolane-2,5-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |
Clave InChI |
RINCXYDBBGOEEQ-XPULMUKRSA-N |
SMILES isomérico |
[14CH2]1[14CH2]C(=O)OC1=O |
SMILES |
C1CC(=O)OC1=O |
SMILES canónico |
C1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)




![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)



